N-(4-fluorophenyl)-2-mercaptoacetamide
Description
Historical Context and Discovery
The development of N-(4-fluorophenyl)-2-mercaptoacetamide can be traced within the broader historical context of mercaptoacetamide research and pharmaceutical chemistry advancement. The compound first appeared in chemical databases and literature during the early 2000s, with its initial registration in PubChem occurring on July 8, 2005. This timing coincides with a period of intense research activity in the field of mercaptoacetamide derivatives as potential therapeutic agents.
The mercaptoacetamide class of compounds gained significant attention in pharmaceutical research during the late 20th and early 21st centuries due to their unique mechanism of action and therapeutic potential. Research efforts focused on developing these compounds as enzyme inhibitors, particularly targeting metalloproteases and other zinc-dependent enzymes. The incorporation of fluorine substituents into aromatic systems became a common strategy in medicinal chemistry during this period, as fluorine substitution often enhances metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds.
The specific development of this compound arose from systematic structure-activity relationship studies aimed at optimizing the biological activity of mercaptoacetamide derivatives. Researchers recognized that the para-fluorine substitution pattern on the phenyl ring could provide beneficial pharmacological properties while maintaining the essential structural features required for biological activity. The compound represents part of a broader effort to develop selective inhibitors with improved therapeutic profiles compared to earlier generation compounds.
Historical research publications demonstrate that mercaptoacetamide derivatives have been extensively studied as inhibitors of various enzyme systems. Early work focused on their potential as botulinum neurotoxin inhibitors, where researchers discovered that mercaptoacetamide-based structures could effectively inhibit the zinc-dependent proteolytic activity of these toxins. Subsequently, the field expanded to include applications in cancer chemotherapy, neurodegenerative disease treatment, and antivirulence therapy against bacterial pathogens.
Nomenclature Systems and Alternative Designations
This compound exists under multiple nomenclature systems and alternative designations, reflecting its recognition across different chemical databases and regulatory frameworks. The systematic naming conventions and identifier systems provide comprehensive coverage for this compound across various scientific and commercial applications.
Table 1: Nomenclature and Identification Systems for this compound
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | N-(4-fluorophenyl)-2-sulfanylacetamide |
| Primary Synonym | This compound |
| Alternative Synonym | N1-(4-fluorophenyl)-2-mercaptoacetamide |
| Chemical Abstracts Service Registry Number | 70453-50-8 |
| European Community Number | 809-550-3 |
| Molecular Design Limited Number | MFCD00115449 |
| PubChem Compound Identifier | 715358 |
| PubChem Substance Identifier | 329819973 |
| DSSTox Substance Identifier | DTXSID40351962 |
| Wikidata Identifier | Q82128819 |
The International Union of Pure and Applied Chemistry systematic name for this compound is N-(4-fluorophenyl)-2-sulfanylacetamide, which follows standard nomenclature rules by identifying the fluorine substituent position on the phenyl ring and using the sulfanyl designation for the thiol functional group. However, the compound is more commonly referred to by its traditional name this compound in scientific literature, which employs the older but widely recognized mercapto prefix for thiol-containing compounds.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDDWWIWBOYWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351962 | |
| Record name | N1-(4-fluorophenyl)-2-mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70453-50-8 | |
| Record name | N1-(4-fluorophenyl)-2-mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-fluorophenyl)-2-sulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Direct Synthesis from Thioglycolic Acid and 4-Fluoroaniline
This method involves a straightforward reaction between thioglycolic acid and 4-fluoroaniline:
Reagents :
- Thioglycolic acid
- 4-Fluoroaniline
-
- Temperature: 125°C
- Duration: 6 hours
Yield : Approximately 88%.
The reaction mechanism can be summarized as follows:
- The carboxylic group of thioglycolic acid reacts with the amine group of 4-fluoroaniline, leading to the formation of N-(4-fluorophenyl)-2-mercaptoacetamide.
- The reaction is typically conducted under reflux conditions to enhance the interaction between the reactants.
Method 2: Multi-Step Synthesis via Intermediate Formation
This alternative method involves multiple steps, starting from commercially available precursors:
Step 1 : Synthesis of an intermediate from 4-chlorobenzoic acid.
Step 2 : Conversion of the intermediate to a ketonitrile using sodium methoxide in dry acetonitrile.
Step 3 : Formation of a pyrazole derivative through reaction with hydrazine.
Step 4 : Reaction of the pyrazole with thioglycolic acid to yield this compound.
The overall reaction sequence can be summarized as follows:
- Esterification : The carboxylic acid is converted to a methyl ester using methanol and sulfuric acid.
- Nitrile Formation : The ester is treated with sodium methoxide to form a ketonitrile.
- Cyclization : The ketonitrile undergoes cyclization with hydrazine to yield the pyrazole.
- Final Reaction : The pyrazole is reacted with thioglycolic acid to produce the desired mercaptoacetamide.
Comparative Analysis of Preparation Methods
| Method | Steps Involved | Key Reagents | Reaction Conditions | Yield |
|---|---|---|---|---|
| Method 1 | Direct synthesis | Thioglycolic acid, 4-Fluoroaniline | 125°C, 6 hours | ~88% |
| Method 2 | Multi-step synthesis | Thioglycolic acid, intermediate compounds | Varies by step | Varies (not specified) |
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Synthesis
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-mercaptoacetamide typically involves the following steps:
- Formation of Intermediate : Reaction of 4-fluoroaniline with chloroacetyl chloride to produce N-(4-fluorophenyl)-2-chloroacetamide.
- Thiol Group Introduction : The intermediate is then reacted with thiourea to yield the final product.
- Reaction Conditions : Common solvents used include ethanol or acetonitrile, often requiring heating to facilitate the reaction.
Industrial Production
For industrial applications, the same synthetic routes are employed but optimized for scale. This includes using industrial reactors and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Properties and Reactions
This compound can undergo various chemical reactions:
- Oxidation : The mercapto group can be oxidized to form sulfoxides or sulfones.
- Reduction : The amide group can be reduced to form amines.
- Substitution Reactions : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, mCPBA | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride (LiAlH4) | Amines |
| Substitution | Bromine, nitric acid | Halogenated or nitrated derivatives |
Biological Applications
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that this compound may inhibit certain cancer cell lines, suggesting its potential as an anticancer agent .
- Drug Development : Its ability to interact with biological targets makes it a candidate for drug development, particularly in targeting specific diseases such as cancer and infections .
Case Studies
-
Antiviral Activity Against SARS-CoV-2
A study explored the antiviral potential of a derivative of this compound against SARS-CoV-2 protease. Docking studies revealed a strong binding affinity, indicating that modifications to the compound could enhance its efficacy against viral targets . -
Inhibition of Histone Deacetylases (HDACs)
The fluorination in compounds similar to this compound has been shown to impact biological activity significantly. A review highlighted how fluorinated compounds exhibit enhanced cytotoxicity against cancer cells, suggesting a promising strategy for developing HDAC inhibitors . -
Potential in Treating Inflammatory Diseases
Compounds derived from this compound have been investigated for their ability to inhibit phosphodiesterase 4 (PDE4), which plays a role in various inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These findings suggest that the compound could be beneficial in treating these conditions .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Backbone
Thiol vs. Azido/Amino Groups
- 2-Azido-N-(4-fluorophenyl)acetamide : Replacing the -SH group with an azide (-N₃) alters reactivity, enabling click chemistry applications. Synthesized via similar N-arylacetamide routes, this compound is used in crystallographic studies and as a synthetic intermediate .
- 2-Chloro-N-(4-fluorophenyl)acetamide : The chloro (-Cl) substituent enhances electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions. It exhibits intramolecular C–H···O interactions, influencing its crystalline packing .
Extended Aromatic Systems
- This derivative showed inhibitory activity against botulinum neurotoxin serotype A (BoNT/A), with an 85% synthesis yield and distinct NMR signatures (e.g., pyrazole-CH at δ 6.88 ppm) .
- N-(4-Anilinophenyl)-2-sulfanylacetamide: The addition of a phenylamino group increases molecular weight (C₁₄H₁₃N₂OS) and polarity, which may improve solubility in polar solvents .
Substituent Variations on the Aromatic Ring
Halogen Modifications
- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance electron-withdrawing effects, affecting electronic distribution and metabolic stability. This compound is used in agrochemical and pharmaceutical research .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide: The nitro (-NO₂) and sulfonyl (-SO₂) groups introduce steric and electronic complexity, favoring applications in heterocyclic synthesis .
Heterocyclic and Functionalized Derivatives
- This compound is available commercially for research .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP |
|---|---|---|---|---|
| N-(4-Fluorophenyl)-2-mercaptoacetamide | 185.22 | Not reported | Moderate in DMSO | 1.8 |
| 2-Chloro-N-(4-fluorophenyl)acetamide | 187.61 | 119–121 | High in CHCl₃ | 2.1 |
| N-(4-Anilinophenyl)-2-sulfanylacetamide | 265.33 | Not reported | Low in water | 3.2 |
Biological Activity
N-(4-fluorophenyl)-2-mercaptoacetamide is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on current literature.
Chemical Structure and Properties
This compound features a 4-fluorophenyl group attached to a 2-mercaptoacetamide moiety. Its molecular formula is , with a molecular weight of approximately 185.22 g/mol. The compound includes a thiol group (-SH) and an amide group (-CONH-), which contribute to its reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity, potentially affecting its pharmacokinetic properties and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to known antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of histone deacetylases (HDACs). This dual mechanism suggests potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Enhanced Binding Affinity : The fluorophenyl group may increase the compound's binding affinity to certain receptors or enzymes, modulating their activity.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- Antimicrobial Efficacy : A study reported that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound induced significant cell death through apoptosis, with IC50 values indicating potent cytotoxicity against various tumor types .
- Mechanistic Insights : Research has shown that this compound inhibits HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Mercaptoacetamide | Contains a thiol and amide group | Basic structure without substituents |
| N-(phenyl)-2-mercaptoacetamide | Phenyl group instead of fluorophenyl | Lacks fluorine; different electronic properties |
| N-(3-fluorophenyl)-2-mercaptoacetamide | Similar fluorinated structure | Different position of fluorine affects reactivity |
| 4-Fluorobenzenesulfonamide | Contains sulfonamide instead of thiol | Different functional group alters properties |
This table illustrates how the incorporation of a fluorinated phenyl group in this compound enhances its biological activity compared to related compounds.
Q & A
Q. What are the established synthetic protocols for N-(4-fluorophenyl)-2-mercaptoacetamide, and how can its identity be confirmed post-synthesis?
Methodological Answer: The compound is synthesized via condensation of 4-fluoroaniline (0.1 mol) with mercaptoacetic acid (1.1 eq) under reflux at 125°C for 6 hours. The reaction is quenched with saturated sodium bicarbonate, yielding a precipitate with an 88% yield . To confirm identity, High-Resolution Mass Spectrometry (HRMS) is recommended, with observed [M+H]+ at m/z 186.0382 (calculated: 186.0383) . Complementary techniques like /-NMR and FT-IR should be used to verify functional groups (e.g., thiol, amide).
Q. What safety protocols are critical during handling and disposal of this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Waste Management: Collect organic waste separately and dispose via licensed hazardous waste facilities to mitigate environmental risks (e.g., sulfur-containing byproducts) .
- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .
Q. How can researchers assess the purity of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities.
- Melting Point Analysis: Compare observed melting points against literature values to detect solvates or polymorphs .
- Elemental Analysis: Validate C, H, N, S, and F percentages to confirm stoichiometric purity.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield or scalability?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or bases (e.g., triethylamine) to accelerate amide bond formation .
- Solvent Optimization: Replace traditional solvents with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce toxicity .
- Process Monitoring: Use in-situ FT-IR or Raman spectroscopy to track reaction progress and identify intermediate species.
Q. What advanced structural characterization techniques are suitable for studying intermolecular interactions in this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing motifs, such as intramolecular C–H···O or N–H···O hydrogen bonds, which influence stability and solubility (see analogous structures in ).
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles, electrostatic potentials, and non-covalent interactions .
- Solid-State NMR: Analyze and chemical shifts to probe fluorine’s electronic effects on the aromatic ring .
Q. What strategies are effective for elucidating biological mechanisms involving this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test activity against targets like indoleamine-2,3-dioxygenase 1 (IDO1) using spectrophotometric assays (e.g., kynurenine detection at 490 nm) .
- Structure-Activity Relationship (SAR) Studies: Synthesize derivatives (e.g., replacing fluorine with other halogens) to evaluate pharmacophore contributions .
- Metabolic Stability: Use hepatic microsome models (human/rat) to assess oxidative degradation pathways and identify metabolites via LC-MS/MS.
Q. How should researchers address contradictory data in synthetic or analytical results?
Methodological Answer:
- Reproducibility Checks: Standardize variables (e.g., solvent grade, humidity) and replicate experiments ≥3 times.
- Cross-Validation: Combine multiple techniques (e.g., HRMS + -NMR) to resolve discrepancies in molecular weight or functional group assignments .
- Peer Review: Collaborate with independent labs to verify anomalous findings (e.g., unexpected byproducts due to thiyl radical formation).
Q. What computational tools are recommended for predicting reactivity or toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
